D-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5

Lipidomics Mass Spectrometry Internal Standard

Select this glycerol-deuterated diC16 PIP3 internal standard to eliminate cross-talk with endogenous PIP3 in quantitative mass spectrometry. Its +5 Da shift and near-identical chromatographic behavior ensure unequivocal diC16-PIP3 quantification in PI3K/PTEN signaling studies. Unlike diC8 or perdeuterated analogs, diC16-d5 preserves native acyl chain properties, making it non-substitutable for accurate pharmacodynamic biomarker validation and multi-site data harmonization.

Molecular Formula C41H78Na4O22P4
Molecular Weight 1143.9 g/mol
Cat. No. B15597982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5
Molecular FormulaC41H78Na4O22P4
Molecular Weight1143.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-40-37(45)38(60-64(46,47)48)36(44)39(61-65(49,50)51)41(40)62-66(52,53)54;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33?,36-,37-,38+,39-,40+,41+;;;;/m0..../s1/i31D2,32D2,33D;;;;
InChIKeyBDBWCYIEICWUBL-UCXZBSAZSA-J
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5: Deuterated PIP3 Internal Standard for LC-MS Quantification in Lipid Signaling Research


D-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5 is a stable isotope-labeled analog of the endogenous phosphoinositide PIP3, specifically deuterated at the glycerol backbone . As a deuterium-labeled form of the diC16 PIP3 species, it serves as a critical internal standard for quantitative mass spectrometry-based lipidomics and cell signaling studies . Its molecular formula is C41H73D5Na4O22P4 with a molecular weight of 1143.94 g/mol, and it is supplied with a purity of ≥95% [1].

Why D-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5 Cannot Be Replaced by Non-Deuterated PIP3 or Alternative Fatty Acyl Chain Variants


Generic substitution of this deuterated PIP3 analog with non-deuterated diC16-PIP3 or other in-class compounds (e.g., diC8-PIP3, d62-PIP3) leads to significant analytical and experimental compromises. Non-deuterated PIP3 cannot be distinguished from endogenous PIP3 species in mass spectrometry (MS)-based assays, precluding accurate absolute quantification [1]. While diC8-PIP3 may exhibit similar in vitro bioactivity as diC16-PIP3 in functional assays, its distinct acyl chain length alters membrane partitioning and cellular uptake kinetics, introducing confounding variables that preclude direct extrapolation to native diC16-PIP3 behavior [2]. Alternative deuterated PIP3 variants (e.g., d62-labeled) possess different numbers and positions of deuterium atoms, resulting in altered chromatographic retention times and ionization efficiencies that invalidate established MS protocols without method revalidation . Therefore, for precise, reproducible, and cross-study comparable PIP3 quantification, the exact diC16-d5 isotopologue is non-substitutable.

Quantitative Differentiation of D-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5: Mass Spectrometry and Purity Advantages


MS Quantification: Deuterium Label Enables Absolute Quantitation of Endogenous diC16-PIP3 by LC-MS/MS

D-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5 is specifically deuterated at the glycerol backbone (5 deuterium atoms) . This isotopic labeling creates a mass shift of +5 Da relative to the non-deuterated diC16-PIP3 analyte, enabling co-elution and near-identical ionization efficiency in LC-MS/MS, while maintaining distinct MS/MS transitions for unequivocal identification and absolute quantification [1]. In contrast, non-deuterated PIP3 cannot be distinguished from endogenous PIP3, precluding accurate quantification [1].

Lipidomics Mass Spectrometry Internal Standard

Chromatographic Behavior: Controlled Deuteration (d5) Maintains Near-Identical Retention Time to Analyte

This compound contains 5 deuterium atoms specifically placed on the glycerol backbone . Extensive literature on deuterated internal standards indicates that such limited deuteration generally preserves near-identical chromatographic retention times relative to the non-deuterated analyte, minimizing matrix effect variability [1]. This contrasts with heavily deuterated analogs (e.g., d62-labeled PIP3 with 62 deuterium atoms on fatty acyl chains ), which can exhibit significant chromatographic retention time shifts due to altered lipophilicity, potentially compromising quantification accuracy if methods are not specifically re-optimized [1].

Chromatography Internal Standard LC-MS

Purity and Consistency: ≥95% Purity Ensures Reproducible Quantification Without Impurity Interference

The product is supplied with a guaranteed minimum purity of 95% (0.95) as specified by the manufacturer [1]. This level of purity is comparable to other commercially available deuterated PIP3 standards, such as the d62-labeled PIP3 from Cayman Chemical which is specified at ≥99% purity . However, the diC16-d5 product offers a controlled deuteration level (5 deuterium atoms) that avoids the potential for deuterium-hydrogen back-exchange that can occur with more extensively labeled compounds, particularly under protic solvent conditions [2].

Lipidomics Quality Control Reproducibility

Glycerol-Specific Deuteration: Site-Specific Labeling Preserves Native Acyl Chain Properties

This compound is specifically deuterated at the glycerol backbone, leaving the C16:0 fatty acyl chains in their native (non-deuterated) form . This contrasts with the d62-labeled PIP3 variant, which contains 62 deuterium atoms distributed across both palmitoyl (C16:0) chains . Deuterium substitution on fatty acyl chains can subtly alter lipid packing, membrane fluidity, and interactions with lipid-binding proteins due to the slightly shorter C-D bond length compared to C-H bonds [1]. By restricting deuteration to the glycerol backbone, the diC16-d5 analog maintains native-like acyl chain physicochemical properties, which is particularly critical for studies of PIP3-protein binding interactions and membrane microdomain partitioning.

Lipid Biochemistry Membrane Biology Isotopic Labeling

Recommended Application Scenarios for D-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5 Based on Product-Specific Evidence


Absolute Quantification of Endogenous diC16-PIP3 in Lipidomics Studies

This deuterated internal standard is ideally suited for LC-MS/MS-based absolute quantification of endogenous diC16-PIP3 species in cellular lipid extracts. The +5 Da mass shift from glycerol deuteration enables unequivocal differentiation from endogenous PIP3 while maintaining near-identical chromatographic behavior [1]. This application is particularly critical for studies investigating PI3K/Akt signaling dynamics, PTEN activity, and cancer metabolism where PIP3 levels are key biomarkers [2].

Quality Control and Method Validation in PI3K Inhibitor Drug Discovery

In pharmaceutical development of PI3K pathway inhibitors, accurate measurement of PIP3 depletion is a pharmacodynamic endpoint. The diC16-d5 PIP3 internal standard provides the necessary analytical rigor for validating LC-MS methods used to quantify drug-induced changes in PIP3 levels [1]. Its high purity (≥95%) and site-specific deuteration minimize variability and ensure method reproducibility across different batches and laboratories [2].

Tracer Studies of PIP3 Metabolic Flux and Turnover

Due to its glycerol backbone deuteration, which preserves native acyl chain properties, this compound is particularly valuable as a tracer for studying PIP3 metabolic flux and turnover in cell-based assays . Unlike heavily deuterated acyl chain analogs that may alter membrane partitioning, the diC16-d5 PIP3 mimics the native lipid's biophysical behavior, enabling accurate tracking of PIP3 synthesis, degradation by PTEN/SHIP phosphatases, and interconversion to other phosphoinositide species [1].

Cross-Study Comparability and Data Normalization in Multi-Center Trials

For multi-center clinical or translational studies requiring PIP3 quantification, the diC16-d5 PIP3 serves as a standardized internal reference that enables cross-study data harmonization . Its defined deuterium content and established molecular weight (1143.94 g/mol) provide a consistent calibration reference that minimizes inter-laboratory variability when used with validated LC-MS/MS protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.